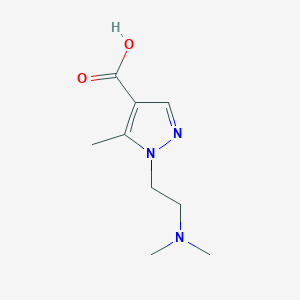

1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H15N3O2/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

BJRJXUNSSZANNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCN(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Approach

Alternative Preparation Methods

Ester Intermediate Route

An alternative approach involves first synthesizing the ester derivative of the pyrazole carboxylic acid, such as the ethyl ester, followed by alkylation with 2-(dimethylamino)ethyl halide and subsequent hydrolysis to the free acid. This two-step method can offer better control over reaction conditions and product purity.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-methyl-1H-pyrazole-4-carboxylic acid + ethanol + acid catalyst | Formation of ethyl ester |

| 2 | Alkylation with 2-(dimethylamino)ethyl chloride + base | Nucleophilic substitution on ester |

| 3 | Hydrolysis under acidic or basic conditions | Conversion of ester to carboxylic acid |

This approach is advantageous in industrial settings where intermediates can be isolated and purified before final conversion.

Oxidative Functionalization

Though less common for this specific compound, oxidative methods can be employed to introduce carboxylic acid groups on pyrazole rings, starting from methyl or other alkyl substituents. However, such methods require careful control to avoid over-oxidation and side reactions.

Reaction Optimization and Parameters

Effect of Base

Potassium carbonate is preferred due to its moderate basicity and compatibility with polar aprotic solvents. Stronger bases may lead to side reactions or decomposition.

Solvent Choice

Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity of the pyrazole nitrogen and solubilize both reactants and base, improving reaction rates.

Temperature and Time

Elevated temperatures (50–80 °C) accelerate reaction kinetics but must be balanced against potential decomposition. Reaction times vary from 6 to 24 hours depending on scale and conditions.

Purification Techniques

Standard purification includes aqueous work-up to remove inorganic salts, followed by organic extraction and recrystallization from solvents such as ethanol or ethyl acetate. Chromatographic methods can be employed for higher purity requirements.

Comparative Data Table of Preparation Conditions

| Parameter | Method 1: Direct Alkylation | Method 2: Ester Intermediate | Notes |

|---|---|---|---|

| Starting Material | 5-methyl-1H-pyrazole-4-carboxylic acid | Ethyl ester of 5-methyl-1H-pyrazole-4-carboxylic acid | Ester route often cleaner |

| Base | K2CO3 or NaOH | K2CO3 or NaOH | Similar bases used |

| Solvent | DMF, DMSO | DMF, DMSO, Ethanol (for esterification) | Solvent choice critical |

| Temperature | 60–80 °C | 50–80 °C | Ester hydrolysis requires acidic/basic conditions |

| Reaction Time | 6–12 hours | 12–24 hours (including hydrolysis) | Longer for ester route |

| Yield | Moderate to high (50–85%) | High (70–90%) | Ester route can improve yield |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Both require purification |

Analytical and Research Data

- Molecular Formula: C8H13N3O2

- Molecular Weight: 197.23 g/mol

- CAS Number: 1310245-35-2

- Structural Features: Pyrazole ring with carboxylic acid at position 4, methyl at position 5, and 2-(dimethylamino)ethyl substituent at N1.

Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the synthesized compound. Optimization studies show that reaction yields and purities are sensitive to reaction temperature and base equivalents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives:

Key Structural and Functional Differences:

Substituent Effects on Polarity: The dimethylaminoethyl group in the target compound increases polarity and basicity compared to phenyl or methoxyphenyl substituents in analogs (e.g., ). This enhances solubility in aqueous media, critical for drug delivery . Chlorophenyl () and sulfone () substituents introduce electron-withdrawing effects, altering acidity and reactivity .

Biological Activity: The phenyl-substituted analog () exhibits antimicrobial activity, while the target compound’s dimethylamino group may confer CNS activity (e.g., interaction with neurotransmitter receptors) .

Synthetic Accessibility: Diphenyl derivatives () require multi-step synthesis, whereas the target compound’s dimethylaminoethyl group may simplify functionalization due to the amine’s nucleophilicity .

Q & A

Q. Key Considerations :

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for cyclocondensation.

- Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may risk decomposition of sensitive intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for aryl substitutions, though this is more relevant to advanced derivatives .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question

A multi-spectral approach is critical:

- ¹H/¹³C NMR : The pyrazole ring protons resonate at δ 6.5–7.5 ppm, while the dimethylaminoethyl group shows signals at δ 2.2–2.8 ppm (N–CH₃) and δ 3.5–4.0 ppm (CH₂–N). The carboxylic acid proton (if present) appears as a broad peak at δ 10–12 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (C=O stretch). N–H stretches (if present) appear at 3200–3400 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₉H₁₅N₃O₂ (theoretical m/z: 213.1118) .

Validation : Compare spectral data with structurally analogous compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where NMR and IR profiles are well-documented .

What strategies are effective for introducing the dimethylaminoethyl substituent at the pyrazole ring's 1-position?

Advanced Research Question

Method 1 : Direct alkylation of a pyrazole precursor (e.g., 5-methyl-1H-pyrazole-4-carboxylic acid) using 2-chloro-N,N-dimethylethylamine.

- Conditions : Use K₂CO₃ as a base in DMF at 80°C for 12 hours. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

- Challenge : Competing O-alkylation can occur; monitor by TLC and optimize stoichiometry (1.2 equivalents of alkylating agent).

Method 2 : Hydrazine derivatization: React β-ketoesters with pre-synthesized 2-(dimethylamino)ethylhydrazine. This avoids post-synthesis alkylation but requires custom hydrazine synthesis .

Contradictions : highlights that alkylation efficiency varies with solvent polarity—non-polar solvents favor N-alkylation over O-alkylation.

How do electronic effects of substituents impact the compound's reactivity in further derivatization?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : The carboxylic acid at position 4 deactivates the pyrazole ring, reducing electrophilic substitution reactivity. However, it enhances hydrogen-bonding potential for coordination chemistry .

- Dimethylaminoethyl Group : The basic N,N-dimethyl group increases solubility in polar solvents and can participate in acid-base interactions during salt formation.

Case Study : In Suzuki-Miyaura coupling (), electron-rich aryl boronic acids react faster with brominated pyrazole intermediates. For the target compound, the dimethylaminoethyl group may sterically hinder coupling at position 1 but activate position 5 for substitution .

What analytical approaches resolve discrepancies in pKa or log P values compared to similar pyrazole carboxylic acids?

Advanced Research Question

- pKa Measurement : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO). Compare with computational models (e.g., COSMO-RS) .

- log P Determination : Employ shake-flask method (octanol/water partitioning) or reverse-phase HPLC (calibrated with standards like benzocaine) .

Data Contradictions : notes that pKa values for pyrazole carboxylic acids vary by ±0.5 units due to solvent effects. For example, 1-methyl-1H-pyrazole-4-carboxylic acid has a pKa of 3.2 in water but 4.1 in 50% DMSO. Always report solvent conditions .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). The carboxylic acid group often binds to catalytic residues .

- QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with bioassay data from analogous compounds. For example, methyl groups at position 5 enhance metabolic stability .

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

- Acid-Base Extraction : Utilize the compound’s carboxylic acid group. Adjust pH to 2–3 (using HCl) to precipitate the acid, then filter and recrystallize from ethanol/water .

- Chromatography : Use silica gel with eluents like CH₂Cl₂/MeOH (95:5) for intermediates. For polar impurities, switch to C18 reverse-phase columns .

Pitfalls : notes that prolonged exposure to acidic conditions during purification may decarboxylate the compound. Monitor by TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.